molecular formula C4H8N2O6 B14154530 1-nitrooxybutan-2-yl Nitrate CAS No. 20820-41-1

1-nitrooxybutan-2-yl Nitrate

Katalognummer: B14154530
CAS-Nummer: 20820-41-1
Molekulargewicht: 180.12 g/mol
InChI-Schlüssel: CTISQZXTUUHJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-nitrooxybutan-2-yl nitrate: is an organic compound with the molecular formula C4H8N2O6 It is a nitrate ester, which means it contains the nitrate functional group (NO3) attached to an organic moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-nitrooxybutan-2-yl nitrate can be synthesized through the nitration of 1,2-butanediol. The nitration process typically involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester without over-nitration or decomposition of the starting material .

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous nitration processes. These processes utilize advanced nitration reactors and automated systems to ensure consistent product quality and yield. The use of mixed nitric acid and other nitrating agents, such as acetic anhydride or magnesium nitrate, can enhance the efficiency of the nitration process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-nitrooxybutan-2-yl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-nitrooxybutan-2-yl nitrate involves the release of nitric oxide (NO) upon biotransformation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells, leading to increased blood flow and reduced blood pressure. The compound acts as a prodrug, undergoing enzymatic conversion to release NO, which then activates guanylate cyclase in the target cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-nitrooxybutan-2-yl nitrate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to release nitric oxide makes it valuable in both medical and industrial applications. Compared to other nitrate esters, it may offer advantages in terms of stability, reactivity, and ease of synthesis .

Eigenschaften

CAS-Nummer

20820-41-1

Molekularformel

C4H8N2O6

Molekulargewicht

180.12 g/mol

IUPAC-Name

1-nitrooxybutan-2-yl nitrate

InChI

InChI=1S/C4H8N2O6/c1-2-4(12-6(9)10)3-11-5(7)8/h4H,2-3H2,1H3

InChI-Schlüssel

CTISQZXTUUHJNC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO[N+](=O)[O-])O[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.